molecular formula C7H10FO7PS B12574010 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate CAS No. 194041-55-9

2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate

Cat. No.: B12574010
CAS No.: 194041-55-9
M. Wt: 288.19 g/mol
InChI Key: ZCHQFHBKKZFJRB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate: is a chemical compound with the molecular formula C7H10FO7PS. It is a derivative of benzenesulfonic acid, characterized by the presence of a fluorine atom, a phosphonomethyl group, and a sulfonic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate typically involves the introduction of a phosphonomethyl group to a fluorobenzene derivative. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrated form of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted benzene compounds .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the phosphonomethyl group may interact with enzymes and other proteins. The fluorine atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

CAS No.

194041-55-9

Molecular Formula

C7H10FO7PS

Molecular Weight

288.19 g/mol

IUPAC Name

2-fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate

InChI

InChI=1S/C7H8FO6PS.H2O/c8-6-2-1-5(4-15(9,10)11)3-7(6)16(12,13)14;/h1-3H,4H2,(H2,9,10,11)(H,12,13,14);1H2

InChI Key

ZCHQFHBKKZFJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CP(=O)(O)O)S(=O)(=O)O)F.O

Origin of Product

United States

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